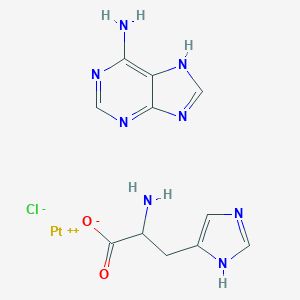

Histidinatoadenine platinum(II)

Description

Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .

Properties

CAS No. |

117075-43-1 |

|---|---|

Molecular Formula |

C11H13ClN8O2Pt |

Molecular Weight |

519.8 g/mol |

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride |

InChI |

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2 |

InChI Key |

JJQINKAKYWFEQR-UHFFFAOYSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

Synonyms |

histidinatoadenine platinum(II) Pt(His)(adenine) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Platinum(II)-Amino Acid Complexes

Key Findings :

- Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .

Platinum(II)-Nucleobase Complexes

Key Findings :

- Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .

- Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .

Platinum(II) Complexes with Heterocyclic Ligands

Key Findings :

- Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .

- O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .

Coordination Modes

- Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .

- Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .

Cytotoxicity and Mechanisms

Data Tables

Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.